molecular formula C10H11IO2 B1418360 Ethyl 2-iodo-5-methylbenzoate CAS No. 933585-44-5

Ethyl 2-iodo-5-methylbenzoate

Cat. No. B1418360
M. Wt: 290.1 g/mol
InChI Key: SVWOPCVCIDLBEY-UHFFFAOYSA-N
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Description

Ethyl 2-iodo-5-methylbenzoate is a chemical compound with the molecular formula C10H11IO2 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of Ethyl 2-iodo-5-methylbenzoate consists of 10 carbon atoms, 11 hydrogen atoms, 1 iodine atom, and 2 oxygen atoms . The InChI code for this compound is 1S/C10H11IO2/c1-3-13-10(12)8-6-7(2)4-5-9(8)11/h4-6H,3H2,1-2H3 .


Physical And Chemical Properties Analysis

Ethyl 2-iodo-5-methylbenzoate has a molecular weight of 290.1 . It is recommended to be stored in a dark place, under an inert atmosphere, at room temperature .

Scientific Research Applications

Synthesis and Chemical Transformations

Ethyl 2-iodo-5-methylbenzoate is utilized in various synthetic and chemical transformation processes. For instance, Chapman et al. (1971) discuss the conversion of Ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate into ethyl 3-methylbenzo[b]thiophen-2-carboxylate and its derivatives, highlighting the compound's role in creating pharmacologically active benzo[b]thiophen derivatives (Chapman et al., 1971). Similarly, Kawano and Togo (2008) demonstrate the use of iodoarene, including compounds like ethyl 2-iodo-5-methylbenzoate, as catalysts in the one-pot preparation of trisubstituted oxazoles from ketones (Kawano & Togo, 2008).

Pharmacological and Biomedical Research

While direct applications of ethyl 2-iodo-5-methylbenzoate in pharmacological research are not explicitly detailed in the provided papers, its derivatives and related compounds are frequently investigated. For instance, research on compounds like methyl 5-[2-(2,5-dimethoxyphenyl)ethyl]-2-hydroxybenzoate, which shares a similar structural framework, is pursued for potential applications in treating hyperproliferative disorders and cancer (Kucerovy et al., 1997).

Organic and Bioorganic Chemistry

The compound's derivatives also find application in organic and bioorganic chemistry. For example, Mancuso et al. (2017) investigate the iodolactonization of 2-alkynylbenzoic acids in ionic liquids, a process in which compounds like ethyl 2-iodo-5-methylbenzoate can be involved (Mancuso et al., 2017). Additionally, studies by Ali et al. (1998) on benzoic acid derivatives from Stocksia brahuica include compounds structurally related to ethyl 2-iodo-5-methylbenzoate, indicating its relevance in natural product chemistry and potential biological activities (Ali et al., 1998).

Safety And Hazards

Ethyl 2-iodo-5-methylbenzoate is intended for research and development use only and is not recommended for medicinal, household, or other uses . Specific safety data and hazard information are not provided in the search results.

properties

IUPAC Name

ethyl 2-iodo-5-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11IO2/c1-3-13-10(12)8-6-7(2)4-5-9(8)11/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVWOPCVCIDLBEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)C)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00657013
Record name Ethyl 2-iodo-5-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00657013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-iodo-5-methylbenzoate

CAS RN

933585-44-5
Record name Ethyl 2-iodo-5-methylbenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=933585-44-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-iodo-5-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00657013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 2-iodo-5-methyl-, ethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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